![molecular formula C23H18N4O4 B2424754 3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide CAS No. 898420-53-6](/img/structure/B2424754.png)
3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide
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Overview
Description
This compound is a quinazolinone derivative, which is a class of compounds that have been widely studied due to their diverse biological activities . Quinazolinones are fused heterocyclic compounds that have been proven to be excellent scaffolds in pharmaceutical and medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .Scientific Research Applications
Antimicrobial Activity
The compound and its derivatives have been synthesized with the aim of developing potential antimicrobials. These compounds, including 3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide, have shown activity against strains of microorganisms, indicating their potential in antimicrobial applications. The relationship between the functional group variations and the biological activity of these compounds suggests a promising avenue for the development of new antimicrobial agents (Saravanan, Alagarsamy, & Prakash, 2015).
Antituberculosis and Cytotoxicity
3-Heteroarylthioquinoline derivatives, which are structurally related to this compound, have been synthesized and evaluated for their antituberculosis activity and cytotoxicity. Some of these compounds showed significant activity against Mycobacterium tuberculosis, indicating the potential for the development of new antituberculosis agents. The cytotoxic effects of these compounds were also evaluated, providing important insights into their safety profile (Chitra et al., 2011).
Analgesic and Anti-inflammatory Applications
New derivatives linked to the quinazolin-4-one ring, which share structural similarities with this compound, have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Some compounds exhibited significant activity, highlighting the therapeutic potential of these derivatives in managing pain and inflammation (Dewangan et al., 2016).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4/c1-14-12-16(10-11-21(14)27(30)31)22(28)25-17-6-5-7-18(13-17)26-15(2)24-20-9-4-3-8-19(20)23(26)29/h3-13H,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYXWHDHBNRLON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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